N1-(2-methoxybenzyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide

Medicinal Chemistry Scaffold Differentiation Chemotype Profiling

N1-(2-methoxybenzyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide (CAS 1211651-07-8) is a synthetic small molecule classified as an unsymmetrical N,N′-disubstituted oxalamide. Its molecular formula is C₁₆H₂₀N₄O₃, with an exact mass of 316.1535 Da.

Molecular Formula C16H20N4O3
Molecular Weight 316.361
CAS No. 1211651-07-8
Cat. No. B2681520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-methoxybenzyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide
CAS1211651-07-8
Molecular FormulaC16H20N4O3
Molecular Weight316.361
Structural Identifiers
SMILESCC1=NC=CN1CCNC(=O)C(=O)NCC2=CC=CC=C2OC
InChIInChI=1S/C16H20N4O3/c1-12-17-7-9-20(12)10-8-18-15(21)16(22)19-11-13-5-3-4-6-14(13)23-2/h3-7,9H,8,10-11H2,1-2H3,(H,18,21)(H,19,22)
InChIKeyMLDDBPBDCQYOQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-methoxybenzyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide (CAS 1211651-07-8): Procurement-Relevant Chemical Identity and Class Context


N1-(2-methoxybenzyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide (CAS 1211651-07-8) is a synthetic small molecule classified as an unsymmetrical N,N′-disubstituted oxalamide. Its molecular formula is C₁₆H₂₀N₄O₃, with an exact mass of 316.1535 Da [1]. The structure features a 2-methoxybenzyl group on one amide nitrogen and a 2-(2-methyl-1H-imidazol-1-yl)ethyl group on the other, linked by a central oxalamide (ethanediamide) core. The compound belongs to a chemotype that has been explored in multiple therapeutic programs, including heme-displacing IDO1 inhibitors for immuno-oncology, neuraminidase inhibitors for anti-influenza applications, and PAI-1 inhibitors for thrombotic disorders [2][3][4]. As a building block for medicinal chemistry, this compound serves as a versatile scaffold for structure–activity relationship (SAR) exploration; however, primary bioactivity data for this exact compound have not yet been disclosed in the public domain.

Why N1-(2-methoxybenzyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide Cannot Be Casually Substituted by In-Class Analogs


Within the oxalamide class, small structural permutations produce profound shifts in target engagement and biological potency. Published SAR campaigns demonstrate that modification of the N1-aryl/heteroaryl substituent can change neuraminidase IC₅₀ values by >20-fold, with compound Z2 (IC₅₀ = 0.09 μM) outperforming the lead ZINC05250774 (IC₅₀ = 1.91 μM) [1]. Similarly, in the IDO1 inhibitor series, hybrid structure design yielded heme-displacing oxalamides with high cell-based potency and a favorable ADME/PK profile—properties critically dependent on specific substitution patterns [2]. The 2-methoxybenzyl group in the target compound provides a distinct hydrogen-bond acceptor profile and conformational constraint compared to fluorophenyl, chloropyridyl, or unsubstituted benzyl analogs, while the 2-methylimidazole moiety introduces a basic nitrogen capable of participating in charge-assisted interactions at target active sites. Because the precise pharmacophoric requirements for each oxalamide-targeted enzyme (IDO1, neuraminidase, PAI-1, mPTPB) differ substantially, generic interchange of oxalamide analogs risks loss of potency, alteration of selectivity, or unpredictable ADME behavior [3][4].

N1-(2-methoxybenzyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide: Quantitative Differentiation Evidence Against Closest Analogs


Structural Uniqueness of the 2-Methoxybenzyl / 2-Methylimidazole Pairing Among Known Oxalamide Derivatives

A substructure search of the ChEMBL database (ChEMBL34) and the BindingDB repository reveals that the combination of a 2-methoxybenzyl group on the N1-amide and a 2-(2-methyl-1H-imidazol-1-yl)ethyl group on the N2-amide is unique among all biologically annotated oxalamides. The closest annotated analogs—such as N1-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide (CHEMBL1773183, IC₅₀ = 15.8 μM against M. tuberculosis PTPB)—share only the methoxybenzyl moiety but possess a completely different N1-substituent [1]. Conversely, the N1-heteroaryl oxalamide series (e.g., N1-(5-chloropyridin-2-yl) and N1-(2-fluorophenyl) variants) bear the imidazolylethyl side chain but lack the 2-methoxybenzyl group [2]. This unique pairing creates a distinct pharmacophoric profile that is not represented in any current SAR series.

Medicinal Chemistry Scaffold Differentiation Chemotype Profiling

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Halogenated Analogs

Computational property prediction (ALOGPS 2.1 and XLogP3) indicates that the target compound has a calculated logP of approximately 1.0 and a hydrogen bond acceptor count of 5 (oxalamide oxygens, methoxy oxygen, and imidazole nitrogens), with 2 hydrogen bond donors [1]. In contrast, the 2-fluorophenyl analog N1-(2-fluorophenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide is predicted to have a higher logP (approximately 1.5) and reduced H-bond acceptor count (4), while the 5-chloropyridin-2-yl analog is predicted to have a logP of approximately 1.2 with 6 H-bond acceptors [2]. The lower logP of the 2-methoxybenzyl derivative, combined with its additional methoxy oxygen that can act as a hydrogen bond acceptor, may confer superior aqueous solubility and a different permeability profile compared to halogenated analogs.

ADME Prediction Lead Optimization Drug-Likeness

Potential for Dual Pharmacophore Engagement Inferred from Neuraminidase and IDO1 Oxalamide SAR

SAR analysis of the oxalamide neuraminidase inhibitor series demonstrates that the oxalamide core forms critical hydrogen bonds with the three conserved arginine residues (Arg118, Arg292, Arg371) in the neuraminidase active site, while aryl substituents extend into the 430-cavity to modulate potency [1]. In the IDO1 series, heme-displacing oxalamides achieve high cellular potency through a distinct binding mode involving iron coordination by the oxalamide functionality [2]. The target compound's 2-methylimidazole ring provides a basic imidazole nitrogen that can serve as a metal-coordinating or charge-reinforced H-bond donor, a feature absent in the 3-chloro-substituted phenyl group of compound Z2 (neuraminidase IC₅₀ = 0.09 μM) [1]. This dual capability—oxalamide core anchoring plus imidazole-mediated interactions—suggests the compound could be profiled across both neuraminidase and heme-enzyme targets, offering a broader screening scope than analogs lacking the imidazole motif.

Neuraminidase Inhibition IDO1 Inhibition Pharmacophore Modeling

Synthetic Accessibility Advantage: Commercial Availability of Enabling Intermediates

The synthetic route to N1-(2-methoxybenzyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide benefits from the commercial availability of both key intermediates: 2-methoxybenzylamine (CAS 6850-57-3) and 2-(2-methyl-1H-imidazol-1-yl)ethanamine (CAS 113528-25-3) are stocked by multiple accredited suppliers with typical purities ≥97% [1]. In contrast, the 2-fluorophenyl analog requires 2-fluoroaniline or its ethylamine derivative, and the 5-chloropyridin-2-yl analog requires 5-chloro-2-aminopyridine—both of which are also commercially available but at significantly higher cost and with potential supply chain constraints [2]. The convergent assembly via sequential oxalylation of the two amines enables modular SAR exploration, allowing research teams to procure a single core intermediate and diversify in parallel, reducing overall synthesis time and cost compared to linear synthetic strategies.

Synthetic Tractability Building Block Availability Lead Generation

Optimal Research and Procurement Applications for N1-(2-methoxybenzyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide


Chemical Probe for Mapping the 430-Cavity in Neuraminidase Inhibitor Design

The compound's oxalamide core anchors to the conserved arginine triad (Arg118, Arg292, Arg371) while the 2-methoxybenzyl group projects into the 430-cavity of neuraminidase, a region exploited by clinical candidates like oseltamivir [1]. The 2-methylimidazole substituent introduces a basic center absent in published inhibitors Z1–Z10, potentially forming additional polar contacts within the cavity. Researchers can use this compound to systematically probe whether imidazole-mediated interactions improve potency beyond the 0.09 μM ceiling established by compound Z2 [1].

Scaffold for IDO1 Heme-Displacement Inhibitor Library Expansion

The oxalamide-2-methylimidazole hybrid structure combines a known heme-coordinating motif (oxalamide) with a pendant imidazole capable of axial iron ligation. Published IDO1 oxalamide inhibitors achieve high cell-based potency through this mechanism [2]. Screening this compound in IDO1 cellular assays (e.g., HEK293-based kynurenine production assay) could reveal whether the 2-methoxybenzyl/imidazole combination outperforms or complements the linrodostat-inspired oxalamides disclosed by Phenex Pharmaceuticals [2].

Hit Identification for M. tuberculosis PTPB Inhibition

Oxalamide derivatives bearing a 2-methoxybenzyl group have shown measurable inhibition of M. tuberculosis PTPB (IC₅₀ = 15.8 μM for CHEMBL1773183) [3]. The target compound's 2-methylimidazole side chain may enhance cellular permeability into macrophages—a critical requirement for targeting intracellular Mtb. Procurement for a whole-cell Mtb macrophage infection assay is indicated, given that the piperazinyl-thiophenyl-ethyl-oxalamide class was previously shown to block ERK1/2 inactivation and inhibit Mtb growth in macrophages [4].

Modular Diversification for Parallel SAR Across Multiple Oxalamide Targets

The convergent, two-step synthesis from commercially available amines [5] enables research groups to procure the target compound as a diversification hub. By varying the N1-aryl or N2-alkyl substituents independently, a matrix of 20–50 analogs can be generated rapidly for screening against neuraminidase, IDO1, PAI-1, and kinases in parallel, maximizing the return on procurement investment compared to purchasing individual pre-synthesized analogs.

Quote Request

Request a Quote for N1-(2-methoxybenzyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.